molecular formula C18H17ClN6O B6047955 1-(3-chlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine

1-(3-chlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine

Cat. No.: B6047955
M. Wt: 368.8 g/mol
InChI Key: GFNYKLOLYNTLET-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is a piperazine-based heterocyclic compound featuring a 3-chlorophenyl group and a tetrazole-substituted benzoyl moiety. This molecule serves as a critical intermediate in synthesizing antidepressants like trazodone and nefazodone . Its synthesis involves:

  • Step 1: Preparation of bis-(2-chloroethyl)amine hydrochloride from diethanolamine and thionyl chloride.
  • Step 2: Condensation with 3-chloroaniline to form 1-(3-chlorophenyl)piperazine hydrochloride.
  • Step 3: Alkylation with 1-bromo-3-chloropropane to yield 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.
  • Step 4: Functionalization via Huisgen 1,3-dipolar cycloaddition or nucleophilic substitution to introduce the tetrazole group .

Microwave-assisted synthesis optimizes reaction efficiency, achieving 88% yield in 40 seconds compared to traditional methods (60% in 7 hours) .

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O/c19-15-2-1-3-17(12-15)23-8-10-24(11-9-23)18(26)14-4-6-16(7-5-14)25-13-20-21-22-25/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNYKLOLYNTLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, anti-cancer, and other therapeutic effects, supported by relevant case studies and research findings.

Chemical Structure

The compound features a piperazine core substituted with a 3-chlorophenyl group and a tetrazole moiety. This structural arrangement is crucial for its biological activity, as the tetrazole ring is known for enhancing pharmacological properties.

Anti-Cancer Activity

Research has demonstrated that compounds similar to 1-(3-chlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine exhibit significant anti-cancer properties. A study involving various derivatives showed that modifications to the piperazine structure could enhance cytotoxicity against different cancer cell lines, including pancreatic and breast cancers. Notably, one derivative exhibited a growth inhibition of 50% at concentrations exceeding 50 μM in several tested cell lines, indicating moderate activity against cancer cells .

Anti-Inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that tetrazole-containing derivatives effectively inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. For instance, compounds with similar structures have been shown to block the activity of Lck, an important kinase in T-cell activation, thereby reducing inflammation .

Study 1: Cancer Cell Line Screening

A focused library of piperazine derivatives was synthesized to evaluate their anti-cancer activity. The screening involved 16 human cancer cell lines, including MiaPaCa2 and MCF-7. The results indicated that certain modifications to the phenylacetamide moiety significantly enhanced cytotoxicity, particularly in the presence of bulky substituents like trifluoromethyl groups .

CompoundCell LineGI50 (μM)Activity Level
1MCF-714Moderate
2MiaPaCa2>50Low
3A2780<25High

Study 2: Inhibition of Cytokine Production

In another investigation, derivatives were tested for their ability to inhibit IL-1β production in mouse splenocytes. The compound demonstrated a significant reduction in cytokine levels at concentrations as low as 100 nM, showcasing its potential as an anti-inflammatory agent .

The biological activity of 1-(3-chlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is attributed to its ability to interact with specific molecular targets involved in cancer proliferation and inflammation. The tetrazole moiety enhances binding affinity to receptors involved in these pathways.

Scientific Research Applications

Research has indicated that 1-(3-chlorophenyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine exhibits significant biological activity:

  • Antidepressant Effects : Studies suggest that the compound may have antidepressant properties, potentially acting on neurotransmitter systems similar to established antidepressants.
  • Antipsychotic Potential : The piperazine moiety is known for its antipsychotic effects, making this compound a candidate for further exploration in this domain.
  • Anxiolytic Properties : Initial findings indicate that it may also possess anxiolytic effects, which could be beneficial in treating anxiety disorders.

Research Findings and Case Studies

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Study 1Antidepressant ActivityDemonstrated significant improvement in depressive symptoms in animal models.
Study 2Antipsychotic EffectsShowed efficacy in reducing psychotic symptoms in rodent models.
Study 3Anxiolytic PropertiesIndicated reduced anxiety-like behavior in behavioral assays.

Case Study Insights

  • A case study published in a peer-reviewed journal highlighted the compound's potential in treating treatment-resistant depression, showing promise where traditional therapies failed.
  • Another study focused on its mechanism of action, suggesting modulation of serotonin and dopamine receptors, which are critical pathways in mood regulation.

Comparison with Similar Compounds

Piperazine Derivatives with Varying Aromatic Substitutions

Compound Name Structural Features Biological Activity Key Findings References
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a–g) Benzoyl substituents (e.g., -Cl, -CF₃, -OCH₃) Cytotoxic (cancer cell lines) IC₅₀ values: 2.1–8.7 µM; compound 5a shows long-term stability in vitro
1-(3-Trifluoromethylphenyl)piperazine -CF₃ group at phenyl ring Not specified Structural analogue used in molecular imprinting studies
1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine Oxadiazole ring instead of tetrazole Not reported Highlighted for structural diversity in piperazine-based drug design

Key Observations :

  • The 3-chlorophenyl group in the target compound enhances lipophilicity and receptor binding compared to 4-substituted or trifluoromethyl analogues .
  • Tetrazole incorporation (vs. oxadiazole or triazole) improves metabolic stability and hydrogen-bonding capacity, critical for CNS drug efficacy .

Heterocyclic Modifications in Piperazine Derivatives

Compound Name Heterocycle Synthesis Method Activity References
1-(3-Chlorophenyl)-4-(3-(4-phenyltriazole-1-yl)propyl)piperazine (2a–h) 1,2,3-Triazole Click chemistry (Cu-catalyzed) Antimicrobial: Zone of inhibition = 14.0–15.2 mm (vs. Aspergillus niger)
N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Pyridine-acetamide hybrid Amide coupling Anticancer: EI-MS m/z = 530 [M]⁺; melting point = 241–242°C
1-(3-Chlorophenyl)-4-((5-phenyl-1,3-thiazol-4-yl)sulfonyl)piperazine Thiazole-sulfonyl group Nucleophilic substitution Not reported

Key Observations :

  • Triazole derivatives exhibit moderate antimicrobial activity but lack the CNS-targeted effects seen in tetrazole-containing compounds .
  • Sulfonyl and acetamide groups (e.g., compound 8b ) enhance solubility but may reduce blood-brain barrier penetration compared to the target compound .

Key Observations :

  • Microwave and click chemistry methods outperform traditional synthesis in yield and sustainability .

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